Cyproterone Acetate-13C2,d3: A Technical Guide for Researchers
Cyproterone Acetate-13C2,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyproterone Acetate-13C2,d3, an isotopically labeled form of the potent antiandrogen and progestin, Cyproterone Acetate (CPA). This document is intended for professionals in pharmaceutical research and development, offering detailed information on its properties, applications, and the methodologies for its use.
Core Concepts: Understanding Cyproterone Acetate-13C2,d3
Cyproterone Acetate-13C2,d3 is a stable isotope-labeled version of Cyproterone Acetate, a synthetic steroidal compound. The labeling involves the incorporation of two Carbon-13 (¹³C) atoms and three deuterium (B1214612) (²H or d) atoms into the molecule. This isotopic enrichment makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for the accurate quantification of Cyproterone Acetate in biological matrices.
The physical and chemical properties of Cyproterone Acetate-13C2,d3 are nearly identical to those of the unlabeled compound, ensuring it behaves similarly during sample preparation and analysis. Its primary utility lies in its distinct mass, which allows it to be differentiated from the unlabeled analyte by mass spectrometry.
Physicochemical and Pharmacokinetic Properties
The following tables summarize the key physicochemical and pharmacokinetic parameters of Cyproterone Acetate. It is important to note that most of these data pertain to the unlabeled parent compound, as the isotopic labeling does not significantly alter these properties.
Table 1: Physicochemical Properties of Cyproterone Acetate
| Property | Value |
| Molecular Formula (Unlabeled) | C₂₄H₂₉ClO₄ |
| Molecular Weight (Unlabeled) | 416.94 g/mol |
| Molecular Formula (Labeled) | C₂₂¹³C₂H₂₆D₃ClO₄ |
| Molecular Weight (Labeled) | 421.94 g/mol |
| Melting Point | Approximately 210°C |
| Solubility | Insoluble in water, very soluble in chloroform, freely soluble in acetone, and soluble in methanol (B129727). |
Table 2: Pharmacokinetic Properties of Cyproterone Acetate
| Parameter | Value |
| Bioavailability (Oral) | Complete |
| Time to Peak Plasma Concentration (Tmax) | 3 to 4 hours |
| Plasma Protein Binding | ~93% (primarily to albumin) |
| Metabolism | Primarily hepatic, via CYP3A4-mediated hydroxylation. |
| Major Metabolite | 15β-hydroxycyproterone acetate |
| Elimination Half-Life | 38 ± 5 hours |
| Excretion | Approximately 60% in feces and 33% in urine. |
Mechanism of Action of Cyproterone Acetate
Cyproterone Acetate exerts its effects through a dual mechanism:
-
Antiandrogenic Activity : CPA is a competitive antagonist of the androgen receptor (AR).[1] It binds to the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] This blockade inhibits the downstream signaling pathways that promote the growth of androgen-sensitive tissues.[1]
-
Progestogenic and Antigonadotropic Activity : CPA also possesses potent progestogenic properties.[1] It acts as an agonist at the progesterone (B1679170) receptor, which leads to a negative feedback effect on the hypothalamus and pituitary gland.[1] This results in reduced secretion of luteinizing hormone (LH), which in turn decreases the production of testosterone in the testes.[1]
Signaling Pathway of Cyproterone Acetate's Antiandrogenic Action
Caption: Antiandrogenic mechanism of Cyproterone Acetate.
Metabolism of Cyproterone Acetate
Cyproterone Acetate is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1] The major metabolic pathway is hydroxylation, leading to the formation of its main active metabolite, 15β-hydroxycyproterone acetate.[1] This metabolite retains significant antiandrogenic activity.[1]
Metabolic Pathway of Cyproterone Acetate
Caption: Primary metabolic pathway of Cyproterone Acetate.
Experimental Protocols: Use of Cyproterone Acetate-13C2,d3 in Bioanalysis
The primary application of Cyproterone Acetate-13C2,d3 is as an internal standard in the quantitative analysis of Cyproterone Acetate in biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative, detailed protocol for the validation of such a bioanalytical method.
Objective
To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Cyproterone Acetate in human plasma using Cyproterone Acetate-13C2,d3 as an internal standard.
Materials and Reagents
-
Cyproterone Acetate reference standard
-
Cyproterone Acetate-13C2,d3 (internal standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions : Prepare primary stock solutions of Cyproterone Acetate and Cyproterone Acetate-13C2,d3 in methanol at a concentration of 1 mg/mL.
-
Working Solutions : Prepare serial dilutions of the Cyproterone Acetate stock solution with methanol to create working solutions for calibration standards and QC samples. Prepare a working solution of the internal standard at an appropriate concentration.
-
Calibration Standards : Spike drug-free human plasma with the Cyproterone Acetate working solutions to prepare calibration standards at concentrations ranging from, for example, 0.1 to 100 ng/mL.
-
QC Samples : Prepare QC samples in drug-free human plasma at low, medium, and high concentrations.
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex mix the samples.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column : A suitable C18 reversed-phase column.
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 10 µL.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
MS/MS Transitions : Monitor the specific precursor-to-product ion transitions for both Cyproterone Acetate and Cyproterone Acetate-13C2,d3.
Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity : Analyze blank plasma from multiple sources to ensure no endogenous interferences.
-
Linearity : Analyze calibration standards to establish the concentration range over which the method is linear.
-
Accuracy and Precision : Analyze QC samples at multiple concentrations on different days to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect : Evaluate the effect of the plasma matrix on the ionization of the analyte and internal standard.
-
Recovery : Determine the extraction efficiency of the sample preparation method.
-
Stability : Assess the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Experimental Workflow for Bioanalytical Method Validation
Caption: A typical workflow for the bioanalysis of Cyproterone Acetate.
Conclusion
Cyproterone Acetate-13C2,d3 is an essential tool for researchers and scientists in the field of drug development. Its use as an internal standard in LC-MS/MS bioanalytical methods allows for the highly accurate and precise quantification of Cyproterone Acetate in biological matrices. This technical guide provides a foundational understanding of its properties, the mechanism of action of the parent compound, and a detailed framework for the development and validation of analytical methods utilizing this stable isotope-labeled standard. Adherence to rigorous validation protocols is paramount to ensure the generation of reliable data for pharmacokinetic and clinical studies.
